molecular formula C39H69NO9 B1261703 1-O-(alpha-D-galactopyranosyl)-N-(9-phenylnonanoyl)phytosphingosine

1-O-(alpha-D-galactopyranosyl)-N-(9-phenylnonanoyl)phytosphingosine

Cat. No. B1261703
M. Wt: 696 g/mol
InChI Key: KNEAHURFYMBXKR-CLTBVUQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-(alpha-D-galactopyranosyl)-N-(9-phenylnonanoyl)phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a 9-phenylnonanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.

Scientific Research Applications

Synthesis and Structure Analysis

  • Synthesis Techniques : Research has developed various synthesis techniques for compounds like 1-O-(alpha-D-galactopyranosyl)-N-(9-phenylnonanoyl)phytosphingosine. For example, Pascher (1974) utilized yeast-derived phytosphingosine for synthesizing galactosphingolipids, demonstrating the potential for creating complex glycolipids (Pascher, 1974). Similarly, Jervis et al. (2010) developed a concise route for synthesizing α-galactosyl ceramides, underscoring the versatility in creating biologically active glycolipids (Jervis, Cox, & Besra, 2010).

Biological Activity and Applications

  • Immunostimulatory Properties : Figueroa‐Pérez and Schmidt (2000) highlighted the immunostimulatory activity of α-galactosyl cerebrosides, suggesting potential therapeutic applications for related glycosphingolipids (Figueroa‐Pérez & Schmidt, 2000).

Chemical Properties and Analysis

  • Structural Characterization : Advanced synthesis techniques have enabled the precise structural characterization of glycolipids. Sawant et al. (2013) described the synthesis of hydroxylated analogues of α-galactosyl ceramide, showcasing the importance of stereochemistry in sphingosine chains for creating unique glycolipid structures (Sawant et al., 2013).

Potential Therapeutic Applications

  • Glycosphingolipid Synthesis for Therapeutic Targets : Costantino et al. (2002) demonstrated an efficient approach to synthesize 2′-deoxy-α-galactosyl glycosphingolipids, which could have implications for creating specific glycolipids with therapeutic relevance (Costantino, Fattorusso, Imperatore, & Mangoni, 2002).

Impact on Immune Response

  • Modification for Immune Response : Trappeniers et al. (2008) synthesized α-GalCer analogues to induce a biased Th1/Th2 response in NKT cells, indicating the potential for modifying glycolipids to achieve specific immune responses (Trappeniers et al., 2008).

properties

Product Name

1-O-(alpha-D-galactopyranosyl)-N-(9-phenylnonanoyl)phytosphingosine

Molecular Formula

C39H69NO9

Molecular Weight

696 g/mol

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-9-phenylnonanamide

InChI

InChI=1S/C39H69NO9/c1-2-3-4-5-6-7-8-9-10-11-15-21-26-32(42)35(44)31(29-48-39-38(47)37(46)36(45)33(28-41)49-39)40-34(43)27-22-16-13-12-14-18-23-30-24-19-17-20-25-30/h17,19-20,24-25,31-33,35-39,41-42,44-47H,2-16,18,21-23,26-29H2,1H3,(H,40,43)/t31-,32+,33+,35-,36-,37-,38+,39-/m0/s1

InChI Key

KNEAHURFYMBXKR-CLTBVUQJSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCC2=CC=CC=C2)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCC2=CC=CC=C2)O)O

Origin of Product

United States

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